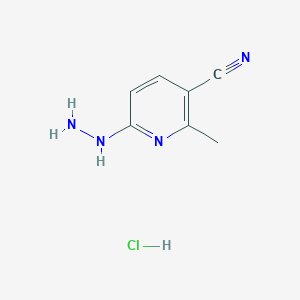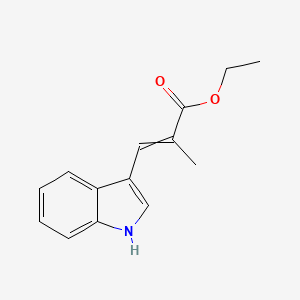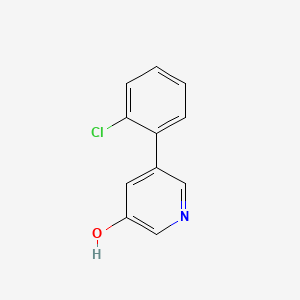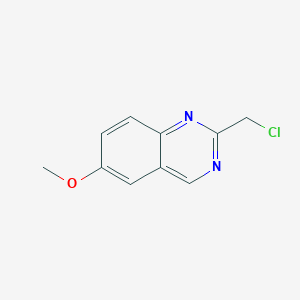![molecular formula C7H6IN3O B15046355 3-Iodo-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15046355.png)
3-Iodo-7-methoxy-1H-pyrazolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-7-methoxy-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the third position and a methoxy group at the seventh position on the pyrazolo[3,4-c]pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-7-methoxy-1H-pyrazolo[3,4-c]pyridine typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method includes the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride . Another method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-7-methoxy-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives .
Scientific Research Applications
3-Iodo-7-methoxy-1H-pyrazolo[3,4-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential biological activities, including antiproliferative effects.
Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Iodo-7-methoxy-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound’s pyrazolo portion acts as a hydrogen bond center, while the pyridine ring participates in π–π stacking interactions with aromatic amino acids in the target proteins . This interaction can inhibit the activity of kinases, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
- 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
- 1H-pyrazolo[3,4-b]pyridines
Comparison: 3-Iodo-7-methoxy-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1H-pyrazolo[3,4-b]pyridines, it has different tautomeric forms and substitution patterns, leading to variations in reactivity and biological activity .
Properties
Molecular Formula |
C7H6IN3O |
|---|---|
Molecular Weight |
275.05 g/mol |
IUPAC Name |
3-iodo-7-methoxy-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H6IN3O/c1-12-7-5-4(2-3-9-7)6(8)11-10-5/h2-3H,1H3,(H,10,11) |
InChI Key |
VROFNJSUQBJIIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C(NN=C21)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Piperazin-1-yl)phenyl]acetamide](/img/structure/B15046275.png)





![[3-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride](/img/structure/B15046308.png)







